molecular formula C13H15ClN2 B14134135 6-Chloro-8-methyl-3-propylquinolin-2-amine CAS No. 948293-52-5

6-Chloro-8-methyl-3-propylquinolin-2-amine

Cat. No.: B14134135
CAS No.: 948293-52-5
M. Wt: 234.72 g/mol
InChI Key: MCMINGJSNVJJFD-UHFFFAOYSA-N
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Description

6-Chloro-8-methyl-3-propylquinolin-2-amine is a heterocyclic aromatic amine with a quinoline backbone. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substituents, offers potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-methyl-3-propylquinolin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones under acidic or basic conditions. Catalysts such as stannic chloride or indium(III) chloride can be used to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity . These methods not only enhance the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-methyl-3-propylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

6-Chloro-8-methyl-3-propylquinolin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-8-methyl-3-propylquinolin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the quinoline ring .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methyl-4-quinolinamine
  • 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
  • 2-Styryl-4-aminoquinoline

Uniqueness

6-Chloro-8-methyl-3-propylquinolin-2-amine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its propyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

CAS No.

948293-52-5

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

6-chloro-8-methyl-3-propylquinolin-2-amine

InChI

InChI=1S/C13H15ClN2/c1-3-4-9-6-10-7-11(14)5-8(2)12(10)16-13(9)15/h5-7H,3-4H2,1-2H3,(H2,15,16)

InChI Key

MCMINGJSNVJJFD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C2C(=CC(=CC2=C1)Cl)C)N

Origin of Product

United States

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